Cas no 2138211-28-4 (Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)-)
![Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- structure](https://ja.kuujia.com/scimg/cas/2138211-28-4x500.png)
Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- 化学的及び物理的性質
名前と識別子
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- Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)-
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- インチ: 1S/C12H20N2O/c1-11(4-5-11)10(15)14-6-2-3-12(9-14)7-13-8-12/h13H,2-9H2,1H3
- InChIKey: KVNXBYNJNHAJPX-UHFFFAOYSA-N
- SMILES: C(N1CCCC2(CNC2)C1)(C1(C)CC1)=O
Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764938-5.0g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 5.0g |
$3479.0 | 2025-02-24 | |
Enamine | EN300-764938-0.05g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 0.05g |
$1008.0 | 2025-02-24 | |
Enamine | EN300-764938-2.5g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 2.5g |
$2351.0 | 2025-02-24 | |
Enamine | EN300-764938-10.0g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 10.0g |
$5159.0 | 2025-02-24 | |
Enamine | EN300-764938-0.5g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 0.5g |
$1152.0 | 2025-02-24 | |
Enamine | EN300-764938-0.25g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 0.25g |
$1104.0 | 2025-02-24 | |
Enamine | EN300-764938-1.0g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 1.0g |
$1200.0 | 2025-02-24 | |
Enamine | EN300-764938-0.1g |
6-(1-methylcyclopropanecarbonyl)-2,6-diazaspiro[3.5]nonane |
2138211-28-4 | 95.0% | 0.1g |
$1056.0 | 2025-02-24 |
Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)-に関する追加情報
Introduction to Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- (CAS No. 2138211-28-4)
Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- (CAS No. 2138211-28-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The presence of the 2,6-diazaspiro[3.5]nonane core and the 1-methylcyclopropyl substituent imparts distinct chemical and biological properties to this molecule.
The chemical structure of Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- is composed of a spirocyclic framework with a ketone functional group. The spirocyclic structure provides rigidity and conformational restriction, which can enhance the compound's binding affinity to specific biological targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, contributing to the molecule's pharmacological activity.
Recent studies have explored the potential of Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression and anxiety. The ability to fine-tune these pathways makes it a promising candidate for developing new antidepressant and anxiolytic drugs.
In addition to its potential in neurological disorders, Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- have also been studied to assess its suitability for drug development. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life, which are important considerations for designing effective drug formulations.
To further understand the mechanism of action of Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)-, researchers have conducted molecular docking studies using computational models. These studies have identified several potential protein targets that this compound can bind to with high affinity. For example, it has been shown to interact with serotonin receptors (5-HT receptors) and GABA receptors, which are key players in modulating neuronal activity.
Clinical trials are currently underway to evaluate the safety and efficacy of Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and support further clinical development.
In conclusion, Methanone, 2,6-diazaspiro[3.5]non-6-yl(1-methylcyclopropyl)- (CAS No. 2138211-28-4) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for developing new therapeutic agents for neurological disorders and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanism of action and potential applications.
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